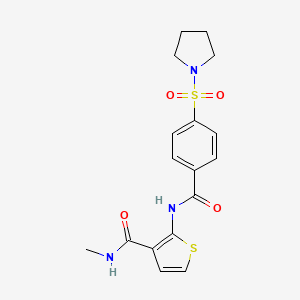
1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonyl azides is a critical step in the development of various chemical compounds, including those with imidazole rings. Paper introduces an efficient method for synthesizing sulfonyl azides from primary sulfonamides using imidazole-1-sulfonyl azide hydrogen sulfate. This method is not only experimentally simple and high-yielding but also avoids the need for copper salts, which are commonly used in such reactions. The use of imidazole-1-sulfonyl azide hydrogen sulfate is advantageous due to its stability, cost-effectiveness, and ease of use. This reagent could potentially be used in the synthesis of "1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole" by providing the sulfonyl azide component necessary for further chemical transformations.
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" can be complex, with various interactions influencing the overall conformation. In paper , the structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate is analyzed, revealing significant interactions between the sulfonyl group and the thiadiazole ring. These interactions result in a distorted arrangement around the sulfur atom. This information is relevant as it provides insight into how the sulfonyl group might interact with other components of a molecule, such as the imidazole ring in the compound of interest.
Chemical Reactions Analysis
The reactivity of imidazole derivatives is of great interest in the field of medicinal chemistry. Paper discusses the synthesis of a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which are structurally related to the compound . These derivatives exhibit strong antiprotozoal activity, which suggests that the imidazole ring plays a crucial role in the biological activity of these molecules. The chemical reactions involved in the synthesis of these compounds, as well as their interactions with biological targets, could provide valuable information for understanding the reactivity and potential applications of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of "this compound", they do provide information on related compounds. For instance, the stability of the sulfonyl azide group discussed in paper and the strong interaction between the sulfonyl group and the thiadiazole ring in paper could imply that similar interactions and stabilities might be expected in the compound of interest. Additionally, the biological activity of imidazole derivatives mentioned in paper suggests that the compound may also exhibit significant biological properties, which could be explored in further studies.
科学的研究の応用
Environmental Applications and Fate
Compounds with sulfonamide and imidazole functionalities, similar to "1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole", have been studied for their environmental occurrence, fate, and biodegradation capabilities. Notably, sulfamethoxazole, a sulfonamide antibiotic, and ethyl tert-butyl ether (ETBE), sharing a tert-butyl group, have been subjects of environmental science research. Sulfamethoxazole's persistence and transformation in the environment highlight the significance of understanding the environmental fate of sulfonamide antibiotics. ETBE's study elucidates the biodegradation and fate of tert-butyl compounds in soil and groundwater, indicating the potential environmental impact and degradation pathways of similar compounds (Prasannamedha & Kumar, 2020); (Thornton et al., 2020).
Biochemical and Therapeutic Potential
The biochemical properties and potential therapeutic applications of compounds containing imidazole and sulfonamide groups are vast. Imidazole rings, for instance, are key components in various biologically active molecules and pharmaceuticals, suggesting the potential for compounds like "this compound" to act as bioactive agents. Sulfonamides, on the other hand, have a rich history of therapeutic use, ranging from antimicrobial to anticancer applications. Studies on sulfonamide inhibitors and their therapeutic patents underscore the ongoing relevance of these compounds in drug development, including their roles in treating bacterial infections and as components in more complex drugs targeting a variety of diseases (Carta et al., 2012); (Gulcin & Taslimi, 2018).
将来の方向性
Sulfonamides, such as this compound, continue to be prevalent today, especially in the field of drug development . They are highly versatile building blocks for synthetic chemistry and have numerous applications in medicinal chemistry. Future research may focus on exploring the potential uses of this compound in various fields, including medicine and materials science .
特性
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-7-23-16-9-8-14(12-15(16)18(4,5)6)24(21,22)20-11-10-19-17(20)13(2)3/h8-13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDLCHARXRSRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)
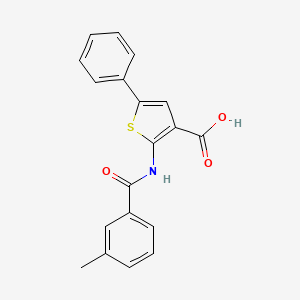
![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)
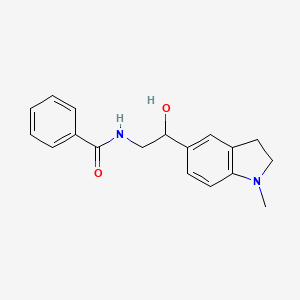
![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)
![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)
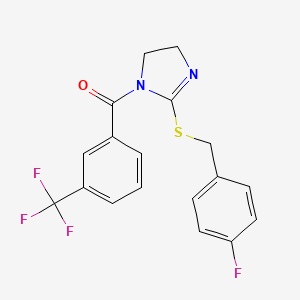
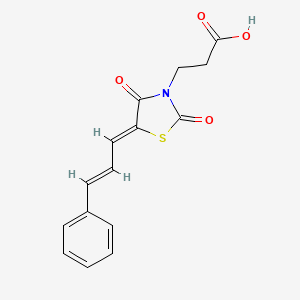
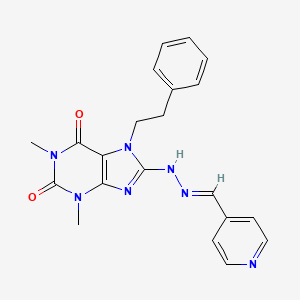
![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)

![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)

